![molecular formula C16H12N2O2S B1421593 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide CAS No. 1291832-37-5](/img/structure/B1421593.png)
4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
Overview
Description
The compound “4-(4-methylphenyl)-4H-1,4-benzothiadiazine-2-carbonitrile 1,1-dioxide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives has been reported by Francotte et al. in 2010 . They tested these compounds as positive allosteric modulators of the AMPA receptors . A synthesis method of 4H-1,2,4-benzothiadiazine-1,1-dioxide derivatives was also reported in a patent .Scientific Research Applications
AMPA Receptor Modulation
The modulation of AMPA receptors by compounds containing the benzothiadiazine dioxide ring has been explored. This could have implications in neurological disorders, offering a pathway for the development of neuroprotective or cognitive-enhancing drugs.
Each of these applications represents a unique field of research where the compound’s structure could be leveraged to develop new therapeutic agents. The versatility of the benzothiadiazine dioxide core allows for a wide range of potential modifications, which could lead to the discovery of novel drugs with significant clinical impact. The ongoing research and development in these areas are crucial for advancing our understanding of the compound’s full potential .
properties
IUPAC Name |
4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-12-6-8-13(9-7-12)18-11-14(10-17)21(19,20)16-5-3-2-4-15(16)18/h2-9,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXSVYJWWUHTEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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